2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H16O |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-[4-(4-methylphenyl)phenyl]ethanol |
InChI |
InChI=1S/C15H16O/c1-12-2-6-14(7-3-12)15-8-4-13(5-9-15)10-11-16/h2-9,16H,10-11H2,1H3 |
InChI Key |
FOSIQUKJICCVTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCO |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 2 4 Methyl 1,1 Biphenyl 4 Yl Ethanol and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections for the Biphenyl-Ethanol Core
Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. This process reveals potential synthetic pathways and highlights key bond formations. For 2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanol, two primary strategic disconnections can be envisioned for the biphenyl-ethanol core.
The first and most apparent disconnection is at the C-C bond between the two phenyl rings of the biphenyl (B1667301) scaffold. This approach simplifies the target molecule into two substituted benzene (B151609) rings, a p-tolyl unit and a 4-substituted phenyl ethanol (B145695) moiety. The forward synthesis would then involve a cross-coupling reaction to form the biaryl bond, a cornerstone of modern synthetic chemistry.
A second key disconnection can be made at the C-C bond of the ethanol side chain. This retrosynthetic step leads to a 4'-methyl-[1,1'-biphenyl]-4-carbaldehyde or a related carboxylic acid derivative as a key intermediate. The ethanol functionality can then be introduced in the forward synthesis through well-established methods such as reduction or Grignard addition.
Combining these disconnections, a plausible retrosynthetic pathway is outlined below:
Target Molecule: this compound
Disconnection 1 (C-C bond of ethanol side chain): This leads to precursors such as (4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid or its corresponding aldehyde.
Disconnection 2 (C-C bond of biphenyl core): This further breaks down the biphenyl intermediate into two key building blocks: a 4-substituted toluene (B28343) derivative and a 4-substituted phenyl precursor bearing the latent ethanol side chain. For instance, this could involve the coupling of a p-tolylboronic acid with a 4-halophenylethanol derivative or a protected version thereof.
Cross-Coupling Reactions in the Construction of the Biphenyl Scaffold
The formation of the C-C bond between the two aryl rings is the most critical step in the synthesis of the biphenyl core. Palladium-catalyzed cross-coupling reactions have become the methods of choice for this transformation due to their high efficiency, functional group tolerance, and broad applicability.
The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst and a base, is one of the most widely used methods for constructing biaryl linkages. wwjmrd.comnih.gov For the synthesis of the 4-methyl-[1,1'-biphenyl] core, this could involve the reaction of p-tolylboronic acid with a 4-halophenyl precursor or vice versa.
The general reaction scheme is as follows:
Where Ar1 could be the p-tolyl group and Ar2 would be the phenyl ring destined to bear the ethanol side chain (or its precursor), and X is a halide (Br, I) or triflate.
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. wwjmrd.com Modern advancements have led to the development of highly active catalyst systems that can achieve high yields under mild conditions, even with less reactive aryl chlorides. acs.org
Table 1: Example Conditions for Suzuki-Miyaura Coupling in Biphenyl Synthesis
| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 4-Bromotoluene (B49008) | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 95 |
| 4-Iodotoluene | 4-Formylphenylboronic acid | Pd(PPh3)4 | - | Na2CO3 | Toluene/EtOH/H2O | 92 |
| 4-Chlorotoluene | Phenylboronic acid | Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 98 |
This table presents representative data and specific yields may vary based on precise reaction conditions.
While the Suzuki-Miyaura coupling is highly popular, other cross-coupling reactions offer viable alternatives for the synthesis of the biphenyl scaffold.
The Stille coupling utilizes organotin reagents (organostannanes) in place of organoboron compounds. wikipedia.org A key advantage of Stille coupling is the stability of organostannanes to air and moisture. georganics.sk However, a significant drawback is the toxicity of the tin reagents and byproducts. orgsyn.org The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps. chemicalbook.com
The Negishi coupling employs organozinc reagents, which are generally more reactive than their boron or tin counterparts. researchgate.netgoogle.com This increased reactivity allows for couplings to occur under milder conditions and can be advantageous for less reactive substrates. google.com However, organozinc reagents are often more sensitive to air and moisture, requiring more stringent reaction setups. researchgate.net
Table 2: Comparison of Cross-Coupling Reactions for Biphenyl Synthesis
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron | Low toxicity, air and moisture stable reagents, wide functional group tolerance. | Boronic acids can undergo side reactions; base is required. |
| Stille | Organotin | Air and moisture stable reagents, wide functional group tolerance. | High toxicity of tin compounds and byproducts. wikipedia.org |
| Negishi | Organozinc | High reactivity, mild reaction conditions. google.com | Sensitivity of organozinc reagents to air and moisture. researchgate.net |
In recent years, significant research has focused on the development of more atom- and step-economical methods for biaryl synthesis. C-H activation and direct arylation reactions have emerged as powerful strategies that avoid the need for pre-functionalized starting materials (i.e., organometallic reagents). polymer-books.com These reactions involve the direct coupling of an aryl C-H bond with an aryl halide.
For the synthesis of the 4-methyl-[1,1'-biphenyl] core, a direct arylation approach could involve the palladium-catalyzed reaction of toluene with a 4-halophenyl precursor. However, a major challenge in direct arylation is controlling the regioselectivity, as there are multiple C-H bonds available for activation. acs.org Recent studies have shown that directing groups can be employed to achieve high selectivity. rsc.org Furthermore, shape-selective catalysts, such as palladium confined within zeolite pores, have been shown to selectively produce 4,4'-dimethylbiphenyl from the oxidative coupling of toluene, demonstrating the potential for high regioselectivity in C-H activation reactions. acs.org
The success of palladium-catalyzed cross-coupling reactions is heavily reliant on the nature of the ligands coordinated to the palladium center. The ligand influences the stability, activity, and selectivity of the catalyst. For the synthesis of unsymmetrically substituted biphenyls, the choice of ligand is critical to prevent undesired side reactions such as homocoupling.
Bulky, electron-rich phosphine (B1218219) ligands have been shown to be highly effective in promoting the oxidative addition of less reactive aryl chlorides and in facilitating the reductive elimination step. Examples of such ligands include tri-tert-butylphosphine, Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), and cataCXium® A. rsc.org The development of air-stable phosphine ligands has also simplified the handling of these catalyst systems. acs.org
Recent research has also explored the use of N-heterocyclic carbenes (NHCs) as ligands for palladium. NHCs are strong sigma-donors and form very stable complexes with palladium, leading to highly active and robust catalysts. Data-driven approaches are now being used to discover new and effective phosphine ligands for cross-coupling reactions, accelerating the development of more efficient catalytic systems. rsc.org
Stereoselective and Chemoselective Formation of the Ethanol Side Chain and its Integration
Once the 4'-methyl-[1,1'-biphenyl] scaffold is constructed, the final step is the introduction or modification of the ethanol side chain. This can be achieved through several methods, with a focus on chemoselectivity and, if required, stereoselectivity.
A common strategy involves the reduction of a corresponding carbonyl compound. For example, (4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid or its ester derivative can be reduced to this compound. Strong reducing agents like lithium aluminum hydride (LiAlH4) would be effective for this transformation. If starting from (4'-Methyl-[1,1'-biphenyl]-4-yl)carbaldehyde, a milder and more chemoselective reducing agent such as sodium borohydride (NaBH4) can be used. iwu.edu This is particularly useful if other reducible functional groups are present in the molecule.
Another approach is the hydroboration-oxidation of a vinyl group. If 4-methyl-4'-vinylbiphenyl is synthesized, it can be converted to the desired primary alcohol via a two-step procedure involving hydroboration with a borane reagent (e.g., BH3-THF) followed by oxidation with hydrogen peroxide and a base. This method is highly regioselective, yielding the anti-Markovnikov alcohol.
For the synthesis of chiral, non-racemic this compound, stereoselective methods would be required. This could involve the asymmetric reduction of a corresponding ketone, 1-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethan-1-one, using a chiral reducing agent or a catalyst. Alternatively, kinetic resolution of racemic this compound could be employed to separate the enantiomers.
The integration of the ethanol side chain can also be planned from the beginning of the synthesis. For instance, a Suzuki-Miyaura coupling could be performed between p-tolylboronic acid and a commercially available 4-bromo-phenylethanol, although protection of the hydroxyl group might be necessary depending on the reaction conditions.
Sustainable and Green Chemistry Initiatives in the Synthesis of this compound
The principles of green chemistry are increasingly integral to the design of synthetic routes in the pharmaceutical and chemical industries. These principles focus on reducing waste, minimizing energy consumption, using renewable resources, and avoiding hazardous substances.
A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to environmental pollution and pose safety risks. researchgate.net
Solvent-Free Reactions: Many reactions can be performed under solvent-free conditions, often with activation by grinding (mechanochemistry) or microwave irradiation. acs.org For the synthesis of the biphenyl core of the target molecule, a key Suzuki or similar cross-coupling reaction could potentially be adapted to solvent-free conditions, reducing solvent waste significantly. nih.gov Such reactions often proceed faster and more efficiently due to the high concentration of reactants. acs.org
Renewable Solvents: When solvents are necessary, the focus shifts to using "greener" alternatives derived from renewable sources. Ethanol, which can be produced from biomass, is an excellent green solvent for many reactions. rsc.orgresearchgate.netresearchgate.net Other bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are gaining traction as superior alternatives to traditional ethereal solvents like THF or chlorinated solvents like dichloromethane. For example, Pfizer's redesign of the sertraline manufacturing process, which replaced several hazardous solvents with ethanol, serves as a landmark example of green solvent implementation. acs.org
| Solvent | Source | Boiling Point (°C) | Key Advantages |
| Ethanol | Renewable (Biomass) | 78 | Low toxicity, biodegradable rsc.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (Corncobs, Bagasse) | 80 | Higher boiling point than THF, wider Grignard reaction window, forms azeotrope with water for easy removal |
| Cyclopentyl methyl ether (CPME) | Petrochemical | 106 | Resists peroxide formation, hydrophobic, high boiling point |
| Water | Abundant | 100 | Non-toxic, non-flammable; suitable for specific reactions like Suzuki couplings with water-soluble catalysts google.comgoogle.com |
Catalysis is a cornerstone of green chemistry. Catalytic reactions are preferred over stoichiometric ones because they generate significantly less waste. Catalysts increase reaction rates and can enable new, more efficient reaction pathways, often under milder conditions. By using only small amounts of a catalyst that can be recycled, the atom economy is maximized and the E-Factor (Environmental Factor, kg waste/kg product) is minimized.
In the synthesis of this compound, catalysis is crucial at several stages:
Biphenyl Core Synthesis: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) are highly efficient for forming the C-C bond between the two aromatic rings. nih.gov The use of heterogeneous catalysts or catalyst systems that allow for easy separation and reuse further enhances the green credentials of the process.
Asymmetric Reduction: As discussed in section 2.3.1, catalytic hydrogenation or enzymatic reduction uses a small amount of a chiral catalyst to generate large quantities of enantiomerically pure product, avoiding the waste associated with chiral resolving agents.
Flow chemistry, or continuous processing, is a paradigm shift from traditional batch manufacturing. d-nb.info In a flow system, reactants are continuously pumped through a reactor (e.g., a tube or a packed bed), where they mix and react. The product emerges continuously from the other end. This technology offers numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). nih.govmdpi.com
Key Advantages of Flow Chemistry:
Enhanced Safety: The small reactor volume means that only a tiny amount of material is reacting at any given moment, drastically reducing the risks associated with highly exothermic or hazardous reactions. d-nb.infowordpress.com
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, preventing thermal runaways and the formation of impurities. d-nb.info
Scalability: Scaling up a flow process involves running the system for a longer time or using multiple reactors in parallel, rather than moving to larger, potentially more dangerous batch reactors.
Access to Novel Reaction Conditions: Flow reactors can safely operate at high temperatures and pressures, allowing for reaction rate accelerations that are not feasible in batch processing. researchgate.netumontreal.ca
A multi-step synthesis of this compound could be designed as a fully continuous process. For example, a flow stream could first pass through a heated packed-bed reactor containing a palladium catalyst for a Suzuki coupling, then directly into a second reactor containing an immobilized ketoreductase for the asymmetric reduction, followed by in-line purification, telescoping multiple steps into a single, efficient operation. nih.gov
| Parameter | Batch Processing | Flow Chemistry |
| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer with small internal volumes and superior heat control. d-nb.infowordpress.com |
| Scalability | Complex and requires re-optimization for different reactor sizes. | Straightforward; achieved by extending run time or "numbering-up". |
| Heat Transfer | Limited by surface-area-to-volume ratio, which decreases with scale. | Excellent due to high surface-area-to-volume ratio. d-nb.info |
| Process Control | Difficult to maintain homogeneity and consistent temperature. | Precise control over reaction parameters (temperature, pressure, time). |
| Multi-step Synthesis | Requires isolation and purification of intermediates, increasing time and waste. | Allows for "telescoped" reactions, where the output of one reactor feeds directly into the next. nih.govmdpi.com |
Biocatalytic Approaches and Enzyme-Mediated Transformations in Biphenyl-Ethanol Synthesis
The integration of biocatalysis into synthetic organic chemistry offers a powerful and sustainable alternative to traditional chemical methods for the production of complex molecules like this compound. Enzyme-mediated transformations are particularly advantageous for introducing chirality with high selectivity under mild reaction conditions. While direct biocatalytic routes to this compound are not extensively documented in publicly available literature, the synthesis of structurally related biphenyl ethanols and the enzymatic reduction of the precursor ketone, 4-acetyl-4'-methylbiphenyl, provide a strong basis for applicable methodologies.
The primary biocatalytic strategy for synthesizing chiral alcohols is the asymmetric reduction of a prochiral ketone. In the context of this compound, this involves the enzymatic reduction of 4-acetyl-4'-methylbiphenyl. This transformation is typically accomplished using oxidoreductases, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), which utilize nicotinamide cofactors like NADPH or NADH.
Table 1: Applicable Enzyme Classes for the Synthesis of Chiral Biphenyl Ethanols
| Enzyme Class | Transformation | Substrate Example | Product Example | Key Advantages |
| Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of ketones | 4-Acetyl-4'-methylbiphenyl | (R)- or (S)-2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanol | High enantioselectivity, mild reaction conditions, broad substrate scope. |
| Ketoreductases (KREDs) | Asymmetric reduction of ketones | 1-(4-chlorophenyl)ethan-1-one | (S)-1-(4-chlorophenyl)ethan-1-ol | High stereoselectivity, often used in industrial processes, can be engineered for specific substrates. |
| Lipases | Kinetic resolution of racemic alcohols | Racemic 1-(4-biphenyl)ethanol | (R)-1-(4-biphenyl)ethanol and unreacted (S)-1-(4-biphenyl)ethanol | Can be used in chemoenzymatic one-pot reactions. researchgate.netresearchgate.net |
Detailed research into the enzymatic reduction of analogous ketones highlights the potential for producing enantiomerically pure this compound. For instance, various studies have demonstrated the successful use of ADHs and KREDs for the synthesis of other chiral alcohols. These enzymes can be sourced from a wide range of microorganisms or obtained as isolated enzymes, sometimes immobilized to improve stability and reusability.
A significant aspect of these biocatalytic reductions is the need for cofactor regeneration. As the reduction of the ketone consumes the expensive nicotinamide cofactor, an efficient in-situ recycling system is crucial for the economic viability of the process. This is often achieved by using a sacrificial alcohol, such as isopropanol, and a corresponding dehydrogenase (the "substrate-coupled" approach) or by using an enzyme like glucose dehydrogenase (GDH) with glucose (the "enzyme-coupled" approach).
Table 2: Exemplary Biocatalytic Reduction Systems for Aryl Ketones
| Enzyme System | Cofactor Regeneration | Substrate | Product Enantiomeric Excess (ee) | Reference Context |
| Ketoreductase (KRED) | Glucose/GDH | 1-(4-chloro-3-fluorophenyl)-2-hydroxyethanone | >99% | Synthesis of an ERK inhibitor intermediate. mdpi.com |
| Alcohol Dehydrogenase | Isopropanol | 2-chloro-1-(3-fluorophenyl)ethan-1-one | >99% | Preparation of a montelukast intermediate. mdpi.com |
| Engineered Carbonyl Reductase | NADPH regeneration system | β-amino ketones | High | Synthesis of chiral γ-amino alcohols. illinois.edu |
Furthermore, chemoenzymatic one-pot reactions represent an advanced approach. For example, the synthesis of (R)-1-(4-biphenyl)ethanol has been achieved by combining a lipase-catalyzed stereoselective hydrolysis with a palladium-catalyzed Suzuki cross-coupling reaction. researchgate.netresearchgate.net This demonstrates the potential for integrating biocatalytic steps with traditional chemical synthesis to streamline the production of biphenyl ethanol derivatives.
The application of these biocatalytic principles to the synthesis of this compound would involve screening a library of ADHs or KREDs to identify an enzyme with high activity and selectivity for 4-acetyl-4'-methylbiphenyl. Optimization of reaction parameters such as pH, temperature, co-solvent, and cofactor regeneration system would be critical to achieving high yields and enantiomeric purity of the desired alcohol enantiomer.
Iii. Mechanistic Organic Chemistry and Reaction Kinetics of 2 4 Methyl 1,1 Biphenyl 4 Yl Ethanol Transformations
Elucidation of Reaction Pathways Involving the Primary Alcohol Functional Group
The primary alcohol moiety, -CH₂CH₂OH, is a versatile functional group capable of undergoing a variety of transformations, including oxidation, esterification, etherification, and dehydration. The kinetics and selectivity of these reactions are influenced by the steric and electronic effects of the bulky biphenyl (B1667301) substituent.
The oxidation of the primary alcohol group in 2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanol can yield either the corresponding aldehyde, 2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetaldehyde, or the carboxylic acid, 2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid. The choice of oxidant and reaction conditions is crucial for controlling the selectivity of this transformation. bohrium.comnih.gov
Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. A common mechanism involves the formation of a chromate (B82759) ester or a similar intermediate, followed by an E2-like elimination of a proton from the α-carbon. Over-oxidation to the carboxylic acid can occur, especially in the presence of water, which hydrates the intermediate aldehyde to a gem-diol that is readily oxidized further. nih.gov
Catalytic dehydrogenation offers a greener alternative to stoichiometric oxidants. For benzylic-type alcohols, this process is often catalyzed by supported noble metal nanoparticles (e.g., Pd, Pt, Ru). mdpi.com The mechanism generally involves the adsorption of the alcohol onto the catalyst surface, followed by cleavage of the O-H and α-C-H bonds to release the aldehyde and hydrogen gas.
| Reagent/Catalyst System | Primary Product | Reaction Type | Mechanistic Notes |
| Pyridinium (B92312) chlorochromate (PCC) | Aldehyde | Oxidation | Anhydrous conditions prevent over-oxidation to the carboxylic acid. |
| TEMPO/NaOCl | Carboxylic Acid | Oxidation | A two-step, one-pot procedure where the alcohol is first oxidized to the aldehyde, which is then hydrated and further oxidized. nih.gov |
| Supported Au/CeO₂ | Aldehyde | Oxidation | Gold-ceria catalysts are highly selective for the oxidation of primary alcohols to aldehydes under mild, solvent-free conditions. researchgate.net |
| Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid | Oxidation | A strong oxidizing agent that readily converts primary alcohols to carboxylic acids. |
Esterification of this compound with a carboxylic acid is typically an acid-catalyzed equilibrium process known as Fischer esterification. The reaction rate is dependent on several factors, including temperature, the concentration of the acid catalyst, and the molar ratio of the reactants. uobaghdad.edu.iqrdd.edu.iq As a primary alcohol, this compound is expected to exhibit favorable kinetics for esterification compared to more sterically hindered secondary or tertiary alcohols. quora.com
The mechanism proceeds via protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.
Etherification can be achieved through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., NaH) to form the corresponding alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. The kinetic control of this reaction is critical, as elimination can be a competing pathway, particularly with hindered alkyl halides.
| Reaction Type | Typical Reagents | Key Mechanistic Step | Kinetic Considerations |
| Fischer Esterification | Carboxylic Acid, H₂SO₄ (cat.) | Nucleophilic attack of the alcohol on the protonated carbonyl carbon. reaxis.com | Second-order kinetics; rate increases with temperature, but the reaction is equilibrium-limited. uobaghdad.edu.iqmdpi.com |
| Acylation | Acyl Chloride, Pyridine | Nucleophilic attack of the alcohol on the highly electrophilic acyl chloride. | Generally faster and not reversible compared to Fischer esterification. |
| Williamson Ether Synthesis | NaH, then Alkyl Halide (R-X) | Sₙ2 attack of the alkoxide on the alkyl halide. | Favored by primary alkyl halides to minimize competing E2 elimination. |
The acid-catalyzed dehydration of this compound leads to the formation of an olefinic product, 4-methyl-4'-vinyl-1,1'-biphenyl. The mechanism of this elimination reaction is highly dependent on the reaction conditions and the structure of the alcohol.
For primary alcohols, the dehydration typically proceeds through an E2 mechanism to avoid the formation of a highly unstable primary carbocation. youtube.comchemguide.co.uk The reaction is initiated by the protonation of the alcohol's hydroxyl group to form a good leaving group (water). A base (such as the conjugate base of the acid catalyst or another alcohol molecule) then abstracts a proton from the β-carbon, simultaneously with the departure of the water molecule, to form the double bond. chemguide.co.uk
However, an E1 mechanism cannot be entirely ruled out. While a primary carbocation at the terminal carbon is unfavorable, rearrangement could occur. A 1,2-hydride shift following the departure of water would form a more stable secondary carbocation adjacent to the aromatic ring, which is stabilized by resonance. Deprotonation from this intermediate would also yield the vinylbiphenyl product. The rate of dehydration for alcohols generally follows the order: tertiary > secondary > primary, reflecting the stability of the carbocation intermediate in the E1 pathway. byjus.comunacademy.com
| Mechanism | Rate-Determining Step | Intermediate | Notes |
| E2 | Concerted bimolecular elimination | Transition state | Generally favored for primary alcohols to avoid unstable carbocations. youtube.com |
| E1 | Formation of a carbocation | Carbocation | Possible if a 1,2-hydride shift leads to a more stable secondary benzylic-type carbocation. byjus.com |
Reactivity Studies and Transformation Mechanisms of the Biphenyl Moiety
The biphenyl system of the molecule is susceptible to electrophilic attack and can be functionalized through radical-mediated processes. The existing substituents—the 4'-methyl group and the 4-(2-hydroxyethyl) group—exert significant influence on the regioselectivity of these transformations.
Electrophilic aromatic substitution (EAS) on the biphenyl core of this compound will occur at positions dictated by the directing effects of the existing substituents. Biphenyl itself is more reactive than benzene (B151609) and directs incoming electrophiles to the ortho and para positions. youtube.com
Ring B (substituted with -CH₃): The methyl group is an activating, ortho, para-director due to hyperconjugation and inductive effects. youtube.comyoutube.com With the para position (4') occupied, electrophilic attack is strongly favored at the ortho positions (3' and 5').
Predicted Major Products of Electrophilic Aromatic Substitution:
| Reaction | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | 2-(3'-Nitro-4'-methyl-[1,1'-biphenyl]-4-yl)ethanol |
| Bromination (Br₂/FeBr₃) | Br⁺ | 2-(3'-Bromo-4'-methyl-[1,1'-biphenyl]-4-yl)ethanol |
The mechanism for these reactions involves the attack of the π-system of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. labster.com The stability of this intermediate determines the regiochemical outcome. For substitution on Ring B at the 3'-position, one of the resonance structures places the positive charge adjacent to the methyl group, which provides stabilization. This explains the observed ortho-directing effect. libretexts.org
Radical reactions provide alternative pathways for functionalizing the molecule. These reactions often proceed via a hydrogen atom transfer (HAT) mechanism, where a radical initiator abstracts a hydrogen atom from the substrate to generate a new carbon-centered radical. nih.gov For this compound, there are two primary sites susceptible to HAT:
The benzylic-like C-H bonds of the ethyl bridge (-CH₂CH₂OH).
The C-H bonds of the methyl group (-CH₃).
Abstraction from the ethyl bridge is particularly favorable as the resulting radical is stabilized by the adjacent aromatic ring. Once formed, this radical can undergo various coupling reactions.
Radical-mediated annulation is a more complex transformation that involves the formation of new rings fused to the aromatic scaffold. nih.gov A plausible, though synthetically challenging, pathway could involve the reaction of the 4-methylphenyl radical portion with an unsaturated hydrocarbon. rsc.orgosti.gov For instance, a radical generated on the biphenyl ring could add to an alkene, followed by an intramolecular cyclization and subsequent aromatization to yield a polycyclic aromatic structure. These reactions are powerful tools for constructing complex molecular architectures.
Photochemical Reactivity of the Biphenyl Chromophore and Photoinduced Transformations
The biphenyl moiety in this compound serves as a robust chromophore, absorbing ultraviolet (UV) radiation, which can lead to specific photoinduced transformations. The electronic transitions of the biphenyl system are central to its photochemical reactivity. Upon absorption of UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From this state, it can either fluoresce back to the ground state or undergo intersystem crossing to a longer-lived triplet state (T₁).
The excited states of biphenyl derivatives are known to participate in several types of photochemical reactions:
Photo-oxidation and Degradation: In the presence of oxygen, the excited triplet state of the biphenyl chromophore can generate singlet oxygen or participate in electron transfer processes, leading to oxidation. mdpi.com For the title compound, this could result in the oxidation of the ethanol (B145695) side chain to an aldehyde or carboxylic acid, or degradation of the aromatic rings.
Photocyclization: One of the classic photoreactions of biphenyls is intramolecular cyclization to form a dihydrophenanthrene intermediate. This intermediate can then be oxidized in the presence of an oxidizing agent (like air) to yield a substituted phenanthrene. For this compound, this would theoretically lead to the formation of a methyl- and hydroxyethyl-substituted phenanthrene.
Photoinduced Electron Transfer (PET): The excited biphenyl derivative can act as either an electron donor or acceptor, depending on the other reagents present. mdpi.com This PET process can initiate subsequent chemical reactions. For instance, in the presence of a suitable electron acceptor, the excited state of the compound could initiate a free-radical polymerization. mdpi.com
The fluorescence properties of biphenyl derivatives are also noteworthy, with emission spectra often being sensitive to the molecular environment, such as solvent polarity and pH. nih.gov Studies on purified biphenyl crystals have shown that intense laser irradiation can induce structural deformations, leading to new fluorescence bands. researchgate.net
Kinetic Investigations of Synthesis and Transformation Processes of the Compound
Kinetic studies are crucial for understanding reaction mechanisms and optimizing reaction conditions. For this compound, kinetic investigations would typically focus on its synthesis, often via a Suzuki-Miyaura cross-coupling reaction, and its subsequent transformations, such as oxidation of the alcohol group.
The synthesis of this compound is commonly achieved through a palladium-catalyzed Suzuki-Miyaura coupling between (4-ethanol)phenylboronic acid and 4-bromotoluene (B49008) (or vice versa). The rate law for such a reaction is determined by systematically varying the concentrations of the reactants and catalyst and measuring the initial reaction rate.
A plausible rate law for the Suzuki-Miyaura synthesis is: Rate = k[Aryl Halide]ᵃ[Boronic Acid]ᵇ[Base]ᶜ[Pd Catalyst]ᵈ
The reaction orders (a, b, c, d) are determined experimentally. For many Suzuki-Miyaura reactions, the rate is first-order with respect to the aryl halide and the palladium catalyst. mdpi.com The reaction can be monitored using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to measure the concentration of reactants or products over time. mdpi.com
Consider the oxidation of the ethanol group to the corresponding aldehyde. A kinetic study might employ an oxidizing agent like pyridinium chlorochromate (PCC) or a catalytic system such as Ru/TEMPO. acs.org By monitoring the disappearance of the starting material or the appearance of the product via spectroscopy (e.g., UV-Vis), the rate law can be established.
Hypothetical Kinetic Data for the Oxidation of this compound
| Experiment | [Substrate] (mol/L) | [Oxidant] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |
From this illustrative data, doubling the substrate concentration doubles the rate, indicating the reaction is first-order with respect to the substrate (a=1). Changing the oxidant concentration has no effect on the rate, suggesting it is zero-order with respect to the oxidant (b=0), meaning the oxidant is involved after the rate-determining step. Thus, the determined rate law would be: Rate = k[Substrate]¹ .
Activation parameters provide insight into the energy profile and the molecularity of the transition state. These are determined by measuring the rate constant (k) at various temperatures and applying the Arrhenius and Eyring equations.
Activation Energy (Ea): The minimum energy required for the reaction to occur. A lower Ea implies a faster reaction.
Enthalpy of Activation (ΔH‡): The change in heat content in going from reactants to the transition state.
Entropy of Activation (ΔS‡): The change in the degree of order in going from reactants to the transition state.
For the Suzuki-Miyaura coupling, a negative entropy of activation (ΔS‡) is often observed. This suggests a more ordered transition state compared to the reactants, which is consistent with an associative mechanism where multiple species (e.g., the aryl halide, the boronic acid derivative, and the palladium catalyst) come together in the rate-determining step. researchgate.net
Illustrative Activation Parameters for a Representative Transformation
| Parameter | Value | Implication |
| Ea | 85 kJ/mol | Typical activation barrier for a catalyzed cross-coupling reaction. |
| ΔH‡ | 82.5 kJ/mol | Enthalpy required to reach the transition state. |
| ΔS‡ | -45 J mol⁻¹ K⁻¹ | Suggests an associative mechanism with an ordered transition state. |
The choice of solvent and catalyst is paramount in controlling the rate and outcome of chemical reactions. rsc.orgwhiterose.ac.uk In palladium-catalyzed cross-coupling reactions, solvents can influence catalyst stability, solubility of reagents, and the nature of the active catalytic species. sonar.chscispace.com
For the Suzuki-Miyaura synthesis of the title compound, a mixture of a nonpolar solvent like toluene (B28343) and a polar solvent like water or ethanol is often used. The solvent polarity can dramatically affect selectivity, especially with multifunctional substrates. nih.gov For example, in some systems, polar solvents favor the activation of C-OTf bonds, while nonpolar solvents favor C-Cl bond activation. sonar.chnih.gov
The catalyst, typically a palladium(0) species supported by phosphine (B1218219) ligands, is central to the reaction. The nature of the ligand (e.g., its size and electron-donating ability) directly impacts the efficiency of the catalytic cycle, including the oxidative addition and reductive elimination steps. nih.govmdpi.com
Isotopic Labeling Studies for Definitive Mechanistic Pathway Confirmation
Isotopic labeling is a powerful technique to trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. wikipedia.orgias.ac.inresearchgate.net
For a transformation involving this compound, several isotopic labeling experiments could be designed:
Kinetic Isotope Effect (KIE): To probe the mechanism of the alcohol oxidation, one could synthesize the deuterated analogue, 2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethan-1,1-d₂-ol. By comparing the rate of oxidation of the deuterated and non-deuterated compounds, a primary kinetic isotope effect (kH/kD > 1) would be observed if the C-H (or C-D) bond at the alcohol carbon is broken in the rate-determining step. acs.orgacs.org A significant kH/kD value (typically 2-7) strongly supports a mechanism involving hydride abstraction or hydrogen atom transfer in the slow step. youtube.com
Tracing Reaction Intermediates: In the study of the Suzuki-Miyaura synthesis, using a ¹³C-labeled aryl halide would allow for tracking the labeled carbon atom via NMR or mass spectrometry. This can confirm its final position in the biphenyl product and help elucidate any unexpected rearrangements or side reactions. numberanalytics.com For example, an experiment could be designed to confirm the existence of a symmetric intermediate like benzyne (B1209423) in certain nucleophilic aromatic substitution reactions by observing the scrambling of an isotopic label. ias.ac.in
These isotopic studies, by providing unambiguous evidence of bond-forming and bond-breaking steps, are indispensable for validating proposed mechanistic pathways. numberanalytics.com
Iv. Advanced Analytical Methodologies for Research on 2 4 Methyl 1,1 Biphenyl 4 Yl Ethanol
Spectroscopic Techniques for Comprehensive Structural Elucidation and Purity Assessment in Research Contexts
Spectroscopy is the cornerstone for the molecular-level investigation of 2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanol. Each technique offers unique insights into the compound's architecture and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides primary information about the chemical environment of the hydrogen and carbon atoms, respectively.
In a typical ¹H NMR spectrum, the protons of the ethanol (B145695) side chain (—CH₂CH₂OH) would exhibit characteristic shifts, with the methylene (B1212753) group adjacent to the hydroxyl appearing further downfield than the one attached to the biphenyl (B1667301) ring. The aromatic protons on the two phenyl rings would produce complex multiplets in the aromatic region of the spectrum. The methyl group protons (—CH₃) would appear as a distinct singlet in the upfield region.
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule, including the quaternary carbons of the biphenyl system. nih.gov
For complex mixtures, such as those resulting from a synthesis reaction, multi-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
COSY experiments would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the —CH₂CH₂— fragment of the ethanol side chain.
HSQC directly correlates each proton to its attached carbon atom, aiding in the unambiguous assignment of the ¹³C signals.
HMBC provides information about longer-range couplings (typically over 2-3 bonds), which is crucial for establishing the connectivity between the ethanol side chain and the specific carbon atom on the biphenyl ring, as well as confirming the linkage between the two phenyl rings.
Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| Ar-H | 7.20 - 7.60 | Multiplet | Protons on the biphenyl rings. |
| -CH₂-OH | ~3.85 | Triplet | Methylene group attached to the hydroxyl. |
| Ar-CH₂- | ~2.90 | Triplet | Methylene group attached to the biphenyl ring. |
| -CH₃ | ~2.40 | Singlet | Methyl group on the biphenyl ring. |
| -OH | Variable | Singlet (broad) | Hydroxyl proton, shift is concentration and solvent dependent. |
| ¹³C NMR | |||
| Ar-C | 127 - 141 | Aromatic carbons. | |
| -C H₂-OH | ~63 | Carbon of the methylene group attached to the hydroxyl. | |
| Ar-C H₂- | ~39 | Carbon of the methylene group attached to the biphenyl ring. | |
| -C H₃ | ~21 | Carbon of the methyl group. |
Note: These are predicted values based on structurally similar compounds and may vary based on solvent and experimental conditions.
Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion with high precision, allowing for the unambiguous determination of the molecular formula (C₁₅H₁₆O). wiley-vch.de
Electron Ionization (EI) mass spectrometry typically leads to significant fragmentation. For this compound, key fragmentation pathways would include:
Loss of water (H₂O) from the molecular ion.
Cleavage of the C-C bond between the two ethylenic carbons, leading to a stable benzylic cation.
Cleavage at the biphenyl linkage.
Tandem Mass Spectrometry (MS/MS) is particularly useful for mechanistic studies. By selecting a specific parent ion and inducing its fragmentation, the resulting daughter ions can provide detailed structural information. For instance, fragmentation of the [M+H]⁺ ion can help to pinpoint the location of the methyl and ethanol substituents on the biphenyl core. For the related compound 2-[1,1'-biphenyl]-4-yl-1-ethanol, prominent peaks in its GC-MS spectrum are observed at m/z 198 (molecular ion) and 167. nih.govnih.gov
Interactive Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Ion Formula | Proposed Fragment Identity |
| 212 | [C₁₅H₁₆O]⁺ | Molecular Ion (M⁺) |
| 197 | [C₁₄H₁₃O]⁺ | [M - CH₃]⁺ |
| 181 | [C₁₄H₁₃]⁺ | [M - CH₂OH]⁺ |
| 167 | [C₁₃H₁₁]⁺ | [M - C₂H₅OH + H]⁺, Biphenylmethyl cation |
Note: The relative intensities of these fragments depend on the ionization energy and the specific mass spectrometer used.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule. epequip.com These techniques are often complementary.
FT-IR Spectroscopy : The FT-IR spectrum of this compound would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. nih.gov Other key absorptions include C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-2960 cm⁻¹), C=C stretching vibrations of the aromatic rings (around 1400-1600 cm⁻¹), and a C-O stretching vibration (around 1050-1150 cm⁻¹). nih.govnih.gov
Raman Spectroscopy : Raman spectroscopy is particularly sensitive to the non-polar bonds of the carbon skeleton. analyzeiq.com It would clearly show the C=C stretching modes of the biphenyl backbone and the C-H vibrations. The symmetric vibrations of the substituted benzene (B151609) rings often give rise to strong Raman signals.
Both techniques can be adapted for in situ reaction monitoring. For example, by using a probe immersed in the reaction vessel, the disappearance of reactant signals and the appearance of product signals (e.g., the characteristic O-H stretch of the alcohol) can be tracked in real-time, providing valuable kinetic data. epequip.com
Interactive Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Functional Group |
| O-H Stretch | 3200-3600 (broad) | Weak | Alcohol |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 (strong) | Biphenyl |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 (strong) | Ethanol chain, Methyl group |
| Aromatic C=C Stretch | 1400-1600 | 1400-1600 (strong) | Biphenyl |
| C-O Stretch | 1050-1150 (strong) | Weak | Alcohol |
UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within the molecule. The biphenyl core is a strong chromophore. The UV-Vis spectrum of this compound in a solvent like ethanol or methanol (B129727) is expected to show intense absorption bands corresponding to π→π* transitions within the conjugated biphenyl system. nih.govresearchgate.net The position and intensity of these bands can be influenced by the substitution pattern and the solvent polarity. researchgate.net
Fluorescence spectroscopy can provide further information about the excited state properties. Biphenyl itself is fluorescent, and the emission properties of this compound would depend on factors such as the rigidity of the structure and the potential for intramolecular charge transfer. westmont.edu Changes in the fluorescence spectrum upon varying solvent polarity can offer insights into the nature of the excited state. researchgate.net These photophysical properties are crucial for applications in materials science and as fluorescent probes.
Chromatographic Separations for Purity Determination and Reaction Progress Monitoring
Chromatography is essential for separating this compound from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for monitoring the progress of its synthesis. researchgate.net A typical method would employ a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. thermofisher.comscielo.br
Detection is commonly achieved using a UV detector set at a wavelength where the biphenyl chromophore absorbs strongly (e.g., around 254 nm). By running a calibrated standard, the concentration of the target compound in a sample can be determined with high accuracy.
During a synthesis, HPLC can be used to:
Track the consumption of reactants.
Monitor the formation of the product.
Identify and quantify the formation of any impurities.
This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and purity. The high resolving power of HPLC can separate closely related isomers and by-products, making it an indispensable tool for quality control. sielc.com
Gas Chromatography (GC) for Analysis of Volatile By-products and Product Purity
Gas Chromatography (GC) is a cornerstone technique for assessing the purity of this compound and for identifying any volatile by-products remaining from its synthesis. Given the compound's volatility, GC coupled with a Flame Ionization Detector (FID) offers high resolution and sensitivity for quantitative analysis. cloudfront.net The method separates compounds based on their boiling points and interactions with the stationary phase of the GC column. hpst.cz
In a typical analysis, a dilute solution of the compound in a high-purity solvent is injected into the GC. The instrument parameters are optimized to achieve baseline separation of the main compound peak from any impurity peaks. cloudfront.net The purity is determined by calculating the peak area percentage of the primary compound relative to the total area of all detected peaks.
Potential volatile by-products in the synthesis of this compound, often prepared via cross-coupling reactions like the Suzuki coupling, could include unreacted starting materials such as 4-bromotoluene (B49008), 4-tolylboronic acid, or a 4-halophenylethanol derivative. Other impurities might be residual solvents or by-products from side reactions, like the homocoupling of starting materials (e.g., 4,4'-dimethylbiphenyl). researchgate.net
Table 1: Illustrative GC Parameters for Purity Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film) | Provides high-resolution separation of aromatic compounds. |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column. |
| Flow Rate | 1.0 mL/min (constant flow) | Ensures reproducible retention times. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading with the concentrated main component. |
| Injector Temp. | 280 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min | Separates compounds with a wide range of boiling points. |
| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. |
| Detector Temp. | 310 °C | Prevents condensation of analytes in the detector. |
This table is a generalized example; specific parameters must be optimized for each analytical setup.
Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, GC-IR) for Comprehensive Characterization
Hyphenated techniques, which couple chromatography with powerful spectroscopic detectors, are indispensable for the unambiguous identification and comprehensive characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. phcogj.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the identity of the target compound by matching it against spectral libraries like the NIST database. usa-journals.com For a related compound, 2-[1,1'-biphenyl]-4-yl-ethanol, the mass spectrum shows a molecular ion peak (M+) and characteristic fragment ions corresponding to the loss of parts of the molecule, which helps in structural elucidation. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile derivatives or for analyses requiring extremely high sensitivity, LC-MS/MS is the method of choice. nih.gov This technique is particularly useful for quantifying trace-level impurities. nih.gov In LC-MS/MS, the compound is first separated by HPLC and then detected by a tandem mass spectrometer, often a triple quadrupole. nih.gov The first quadrupole selects the parent ion (precursor ion) of the target molecule, which is then fragmented in a collision cell. The second quadrupole selects a specific fragment ion (product ion) for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and provides excellent signal-to-noise ratios, minimizing matrix effects. rsc.org
Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR is a powerful tool for distinguishing between isomers that may have very similar mass spectra. As compounds elute from the GC, they pass through a light pipe where their infrared spectrum is recorded. ojp.gov Since isomers, such as positional isomers of biphenyl derivatives, often have distinct IR spectra due to differences in their vibrational modes, GC-IR can provide definitive structural confirmation where GC-MS alone might be ambiguous. ojp.gov
Table 2: Example Mass Spectrometry Data for a Related Compound, 2-[1,1'-Biphenyl]-4-yl-ethanol
| m/z (Mass-to-Charge Ratio) | Interpretation |
|---|---|
| 198 | Molecular Ion [M]+ |
| 167 | [M - CH2OH]+, loss of the hydroxymethyl group |
| 152 | [M - CH2OH - CH3]+, subsequent loss of a methyl group |
Source: Based on data for a structural analog from PubChem. nih.gov
X-ray Crystallography for Solid-State Structure Determination of Derivatives and Crystalline Intermediates
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. While obtaining single crystals of this compound itself may be challenging if it is an oil or a poorly crystalline solid at room temperature, the technique is invaluable for analyzing its crystalline derivatives or synthetic intermediates. caltech.edu
To facilitate analysis, the alcohol functional group can be derivatized to form esters (e.g., p-nitrobenzoate or p-bromobenzoate esters) or other derivatives that have a higher propensity to form high-quality crystals. caltech.edu The analysis of a suitable crystal provides a wealth of information, including:
Molecular Conformation: The spatial arrangement of the atoms and the torsion angle between the two phenyl rings of the biphenyl core.
Bond Lengths and Angles: Precise measurements of all chemical bonds and the angles between them.
Intermolecular Interactions: Details on how molecules pack in the crystal lattice, including hydrogen bonding (involving the hydroxyl group) and π-π stacking interactions between the aromatic rings.
This structural data is crucial for understanding the compound's physical properties and for computational modeling studies.
Chiral Analysis for Enantiomeric Excess Determination (if asymmetric synthesis is explored)
The molecule this compound is achiral. However, if a chiral center were introduced into the molecule, for instance through asymmetric synthesis to produce a chiral analog like 1-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanol, chiral analysis would become critical. The primary goal of such an analysis is to determine the enantiomeric excess (ee), which measures the purity of one enantiomer over the other. wikipedia.org
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most widely used technique for this purpose. nih.gov Enantiomers, which have identical physical properties in an achiral environment, can be separated on a CSP because they form transient diastereomeric complexes with the chiral selector of the stationary phase, leading to different retention times. sigmaaldrich.com
The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers (R and S) in the chromatogram using the formula: ee (%) = |(A_R - A_S) / (A_R + A_S)| × 100
The choice of CSP and mobile phase is critical for achieving separation. semanticscholar.org Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of chiral compounds. sigmaaldrich.com
Table 3: Hypothetical Chiral HPLC Method for a Chiral Analog
| Parameter | Setting |
|---|---|
| Column | Chiralpak AD-H (amylose-based CSP) or Chiralcel OD-H (cellulose-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 25 °C |
This table presents a hypothetical method; conditions must be developed and optimized for the specific chiral analog.
Method Validation for Robustness, Precision, and Reproducibility in Academic Research Applications
For analytical methods to be considered reliable and suitable for their intended purpose in academic research, they must undergo validation. iosrphr.org Method validation establishes, through documented evidence, that the procedure has the necessary performance characteristics to generate trustworthy results. globalresearchonline.net Key validation parameters include:
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels:
Repeatability: Precision under the same operating conditions over a short interval.
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment. globalresearchonline.net
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. iosrphr.org
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage. globalresearchonline.net
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively, with acceptable precision and accuracy. researchgate.net
Table 4: General Acceptance Criteria for Method Validation in a Research Context
| Parameter | Acceptance Criterion (Typical) |
|---|---|
| Precision (RSD) | ≤ 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Robustness | Results should not be significantly affected by minor changes. |
| LOQ Precision (RSD) | ≤ 10% |
These criteria can be adjusted based on the specific requirements of the research application.
Vi. Advanced Applications and Functional Materials Development Utilizing 2 4 Methyl 1,1 Biphenyl 4 Yl Ethanol
Materials Science Applications
Polymer Chemistry: Monomer, Initiator, or Building Block in Polymer Synthesis
The potential of 2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanol as a monomer or building block in polymer synthesis has not been specifically documented. In principle, the hydroxyl group of the ethanol (B145695) moiety could be utilized for polymerization reactions, such as polycondensation or as an initiator for ring-opening polymerizations. This could lead to the synthesis of functionalized polymers with integrated biphenyl-ethanol units, potentially influencing the polymer's thermal stability, solubility, and optical properties. For instance, polymers containing biphenyl (B1667301) structures are known for their good thermal stability. rsc.org However, no studies were found that specifically describe the synthesis of such polymers using this particular compound.
The development of polymeric scaffolds often relies on biodegradable and functional polymers that can support three-dimensional cell growth. nih.govmdpi.com While functionalized biphenyl compounds have been explored in various polymeric materials rsc.orgresearchgate.net, there is no available research detailing the use of this compound in the creation of polymeric scaffolds for advanced material properties.
Liquid Crystal Technology: Mesogenic Properties and Structure-Property Relationships
The field of liquid crystal technology heavily utilizes molecules with rigid cores, such as biphenyls, which can induce liquid crystalline phases (mesophases). wikipedia.org The molecular structure of this compound, featuring a rigid biphenyl group, suggests it could be a precursor for or a component of liquid crystalline materials. The addition of various functional groups to the biphenyl core is a common strategy to tune the mesogenic properties. google.comossila.com However, there are no specific studies on the mesogenic properties or structure-property relationships of this compound or its direct derivatives. Research in this area has predominantly focused on other substituted biphenyls, such as those with cyano or long alkyl chain substituents. wikipedia.org
Organic Electronics: Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) as Charge Transport Layers or Emitter Precursors
Self-Assembled Monolayers (SAMs) and Surface Functionalization for Interfacial Engineering
Self-assembled monolayers are highly ordered molecular layers formed on a substrate surface, and they are instrumental in modifying surface properties for applications in electronics and biotechnology. While biphenyl-based thiols are known to form stable SAMs, the use of ethanol-containing biphenyls for this purpose is not documented. The ethanol group could potentially be used for surface attachment, particularly on oxide surfaces, but the specific use of this compound for creating SAMs or for general surface functionalization in interfacial engineering has not been reported.
Chemical Catalysis and Ligand Design
The structural framework of biphenyls is of significant interest in catalysis.
Sensing Technologies and Probe Development
The biphenyl unit is a chromophore, meaning it can absorb and sometimes emit light, making it a candidate for use in optical sensors.
Environmental Remediation Technologies
Research in this area would focus on creating materials or processes to remove pollutants from the environment. For instance, a material derived from this compound could be developed as an adsorbent for certain organic pollutants, leveraging the properties of the biphenyl group to attract and capture contaminants. However, no specific studies detailing such applications for this particular compound were found. mdpi.com
Development of Adsorption Materials Based on Functionalized Biphenyls for Contaminant Sequestration
While specific research on this compound as an adsorption material is not prominent, the broader class of functionalized biphenyls is integral to creating high-performance adsorbents. The biphenyl scaffold provides a robust and stable backbone for materials designed to capture and sequester environmental contaminants.
A notable application is in the synthesis of Covalent Organic Frameworks (COFs), which are porous crystalline polymers with a highly ordered structure. Research has demonstrated the synthesis of a series of β-ketoenamine COFs by reacting 1,3,5-triformylphloroglucinol (TFP) with various functionalized biphenyl diamines. mdpi.com These materials are designed for the selective removal of pollutants like dyes and heavy metals from water. mdpi.com
In one study, a COF synthesized from TFP and 4,4′-diamine-[1,1′-biphenyl]-2,2′-disulfonic acid—a functionalized biphenyl derivative—showed a remarkable capacity for adsorbing methylene (B1212753) blue, a model for dye and pharmaceutical pollutants. mdpi.com The introduction of sulfonic acid (-SO₃H) and nitro (-NO₂) groups onto the biphenyl framework was found to be highly favorable for the adsorption of the cationic dye, highlighting the critical role of functionalization in tuning the material's surface chemistry and adsorption selectivity. mdpi.com The adsorption process for these functionalized COFs was found to involve surface chemical interactions. mdpi.com
| Adsorbent Material (COF) | Functional Group on Biphenyl | Pollutant | Adsorption Capacity (mg g⁻¹) | Removal Efficiency |
|---|---|---|---|---|
| TpBd(SO₃H)₂-COF | -SO₃H | Methylene Blue | 166 ± 13 | ~96% |
| TpBd(NO₂)₂-COF | -NO₂ | Methylene Blue | Not specified | Favorable |
| Non-functionalized COF | None | Methylene Blue | Lower than functionalized | ~73% |
This interactive table summarizes the influence of functional groups on the adsorption performance of biphenyl-based Covalent Organic Frameworks (COFs) for methylene blue, based on data from scientific studies. mdpi.com
Photocatalytic Degradation Applications
A review of current scientific literature indicates that this compound and its direct derivatives are not commonly employed as photocatalysts or photosensitizers. Research in the field of photocatalysis more frequently investigates the degradation of biphenyl-containing compounds, such as polychlorinated biphenyls (PCBs), using established semiconductor photocatalysts like titanium dioxide (TiO₂). nih.govnih.gov For instance, studies have explored the TiO₂-assisted photocatalytic decomposition of various organic pollutants, where the catalyst generates highly reactive species to break down the contaminant molecules. nih.gov
Supramolecular Chemistry and Host-Guest Interactions
The biphenyl unit is a cornerstone in supramolecular chemistry, where it is used as a rigid building block to construct larger, organized molecular systems. Its well-defined geometry and the ability to introduce functional groups at specific positions allow for the precise control of intermolecular interactions, leading to the formation of complex host-guest systems and materials with tunable properties. nih.gov
Design of Molecular Receptors and Cages for Specific Guest Encapsulation
The predictable structure of biphenyl derivatives makes them ideal candidates for designing molecular receptors and cages. By functionalizing the biphenyl core with binding sites, scientists can create hosts that selectively encapsulate specific guest molecules.
For example, researchers have synthesized biphenyldiyl-2,2'-bis(methylphosphonic acid) (BBMP), which acts as a ligand to form complexes with metal ions like copper (Cu), manganese (Mn), and cobalt (Co). nih.gov These complexes self-assemble into one-dimensional linear chains, demonstrating how a functionalized biphenyl can organize metal centers into a supramolecular network. nih.gov In another significant development, tetranuclear supramolecular coordination complexes have been created using Pt(II) and p-biphenyl units. mdpi.com These self-assembled structures form well-defined rectangular metallacycles that function as molecular cages. mdpi.com The crystal structure of one such complex revealed a significant void space within the cage, capable of hosting solvent molecules, and demonstrated that the components are held together by a variety of supramolecular interactions, including π–π stacking. mdpi.com
Crystal Engineering and Solid-State Chemistry for Tunable Material Properties
Crystal engineering focuses on designing and controlling the assembly of molecules in the solid state to create materials with desired functions. rsc.org Biphenyl derivatives are exemplary building blocks in this field because their final solid-state structure, and thus their properties, can be tuned by controlling the dihedral angle between the two phenyl rings. nih.gov This conformation is governed by a delicate balance of steric repulsion and intermolecular interactions, such as hydrogen bonding, which can be influenced by strategic chemical substitution. nih.gov
A practical application of this principle is the synthesis of biphenyl-based liquid crystals. tandfonline.com A series of smectic B liquid crystals based on 4,4ʹ-alkyl substituted biphenyl moieties have been synthesized. tandfonline.com Research showed that the thermal properties of these materials could be systematically tuned by altering the length of the aliphatic chains attached to the biphenyl core. Longer chains resulted in higher degradation temperatures, making them suitable for processing with commercial polymers at elevated temperatures. tandfonline.com This work exemplifies how crystal engineering of biphenyl derivatives can lead to materials with precisely controlled phase transitions and thermal stability. tandfonline.com
| Biphenyl Derivative (Alkyl Chain) | Crystal-to-Smectic B Transition (°C) | Degradation Temperature (°C) |
|---|---|---|
| C8-substituted | 75.2 | Not specified |
| C12-substituted | 91.4 | Not specified |
| C16-substituted | 88.1 | 295 |
This interactive table presents data on how varying the alkyl chain length on a biphenyl core can tune the thermal properties of the resulting liquid crystals. tandfonline.com
Vii. Environmental Fate and Abiotic/biotic Transformation Pathways of 2 4 Methyl 1,1 Biphenyl 4 Yl Ethanol Excluding Toxicity and Ecotoxicity
Abiotic Transformation Processes in Environmental Compartments
Abiotic transformation, occurring without the intervention of living organisms, plays a crucial role in the degradation of organic compounds in the environment. These processes are dictated by the chemical's intrinsic properties and its interaction with environmental factors such as sunlight, water, and reactive chemical species.
Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. For 2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanol, this process can occur through direct absorption of light or via indirect, photosensitized reactions.
Direct Photolysis: The biphenyl (B1667301) structure can absorb ultraviolet (UV) radiation, leading to electronic excitation and subsequent bond cleavage. Studies on biphenyl and its derivatives show that photodegradation can result in the formation of less complex structures. researchgate.net The primary bond cleavage in biphenyls can lead to dechlorination in chlorinated biphenyls, and it is plausible that similar cleavage of the C-C bond between the phenyl rings or at the ethanol (B145695) side chain could occur. researchgate.net The rate and extent of direct photolysis are influenced by the wavelength and intensity of light, as well as the properties of the environmental medium.
Photosensitized Reactions: In natural waters, dissolved organic matter and other photosensitizers can absorb light and transfer the energy to the target compound, leading to its degradation. These reactions can also generate reactive oxygen species (ROS) that contribute to the transformation of the compound.
The photodegradation of biphenyl has been shown to be enhanced in the presence of oxidants like hydrogen peroxide (H₂O₂), with UVB radiation being particularly effective. iosrjournals.org The degradation rate is also influenced by pH, with neutral conditions often favoring photolysis. iosrjournals.org
Table 1: Factors Influencing Photodegradation of Biphenyl (Analog Compound)
| Factor | Observation | Reference |
| Radiation Type | Degradation is highest under combined UVA+UVB+Visible light, followed by UVB alone. | iosrjournals.org |
| Oxidants (H₂O₂) | The presence of H₂O₂ significantly increases the rate of photodegradation. | iosrjournals.org |
| pH | Optimal degradation of biphenyl was observed at a neutral pH of 7. | iosrjournals.org |
Oxidative Degradation by Reactive Oxygen Species
In the environment, organic compounds are subject to oxidation by various reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and ozone (O₃).
Hydroxyl Radicals (•OH): These are highly reactive and non-selective oxidants present in both aquatic and atmospheric environments. They are a primary degradation pathway for many organic pollutants. The reaction of hydroxyl radicals with biphenyl compounds is known to be very rapid. nih.govnih.gov The •OH can attack the aromatic rings of the biphenyl structure, leading to the formation of hydroxylated intermediates. nih.govnih.gov This initial attack can be followed by ring opening and further degradation. For the ethanol side chain, •OH can abstract a hydrogen atom, leading to the formation of an aldehyde or carboxylic acid.
Ozone (O₃): Ozone is another important oxidant, particularly in the atmosphere and during water treatment processes. Ozonolysis of aromatic compounds can lead to the cleavage of the aromatic ring.
Biotic Transformation Mechanisms
Biotic transformation, or biodegradation, involves the breakdown of organic substances by living organisms, primarily microorganisms. This is a major pathway for the environmental degradation of many organic compounds.
Microbial Degradation Pathways: Catabolic Routes and Enzyme Systems
The biodegradation of biphenyl and its derivatives has been extensively studied. ethz.chresearchgate.net Numerous bacterial and fungal species are capable of utilizing biphenyl as a carbon and energy source. frontiersin.org
The Upper Biphenyl Pathway: The primary aerobic degradation pathway for biphenyls is the "upper biphenyl pathway". ethz.chresearchgate.net This pathway involves a series of enzymatic reactions:
Dioxygenation: A biphenyl dioxygenase (BphA) introduces two hydroxyl groups onto one of the aromatic rings to form a cis-dihydrodiol. researchgate.netfrontiersin.org
Dehydrogenation: A dehydrogenase (BphB) oxidizes the dihydrodiol to a dihydroxybiphenyl. frontiersin.org
meta-Cleavage: A dioxygenase (BphC) cleaves the dihydroxylated ring. nih.gov
Hydrolysis: A hydrolase (BphD) acts on the ring-cleavage product.
This pathway ultimately leads to the formation of benzoate (B1203000) and a pentanoic acid derivative, which can then enter central metabolic pathways. ethz.chresearchgate.net It is plausible that this compound would be degraded via a similar pathway, with initial attack on one of the biphenyl rings.
Degradation of the Ethanol Side Chain: The ethanol side chain is expected to be readily biodegradable. Alcohol dehydrogenases can oxidize the ethanol group to an aldehyde (2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetaldehyde), which can be further oxidized to the corresponding carboxylic acid (2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid) by aldehyde dehydrogenases. researchgate.netnih.gov
Table 2: Key Enzymes in the Microbial Degradation of Biphenyl and Ethanol Moieties
| Moiety | Enzyme | Function | Reference |
| Biphenyl | Biphenyl Dioxygenase (BphA) | Introduces two hydroxyl groups to the aromatic ring. | researchgate.netfrontiersin.org |
| Biphenyl | Dihydrodiol Dehydrogenase (BphB) | Oxidizes the dihydrodiol to a dihydroxybiphenyl. | frontiersin.org |
| Biphenyl | 2,3-Dihydroxybiphenyl Dioxygenase (BphC) | Cleaves the dihydroxylated aromatic ring. | nih.gov |
| Ethanol | Alcohol Dehydrogenase (ADH) | Oxidizes ethanol to acetaldehyde (B116499). | researchgate.netnih.gov |
| Acetaldehyde | Aldehyde Dehydrogenase (ALDH) | Oxidizes acetaldehyde to acetic acid. | researchgate.netnih.gov |
Enzymatic Biotransformations: Characterization of Specific Enzymes and Reaction Intermediates
Specific enzymes from various microorganisms have been characterized for their ability to transform biphenyls and related structures.
Bacterial Enzymes: Bacteria such as Pseudomonas, Burkholderia, and Rhodococcus species are well-known for their biphenyl-degrading capabilities. frontiersin.org The enzymes from these organisms, particularly the initial biphenyl dioxygenase, have varying substrate specificities that determine the range of biphenyl derivatives they can degrade. ethz.ch
Fungal Enzymes: Ligninolytic fungi, which produce extracellular enzymes like laccases and peroxidases, can also transform biphenyls and their hydroxylated metabolites. nih.gov These enzymes are less specific than their bacterial counterparts and can degrade a wider range of compounds.
Reaction Intermediates: The degradation of this compound would likely proceed through a series of intermediates. Based on known pathways for similar compounds, potential intermediates could include:
Hydroxylated derivatives of the biphenyl rings.
The corresponding aldehyde: 2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetaldehyde.
The corresponding carboxylic acid: (4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid.
Ring-cleavage products resulting from the action of dioxygenases on the biphenyl core.
Further research is needed to definitively identify the specific transformation products and degradation rates for this compound in various environmental compartments.
Characterization of Formation Products and Metabolites from Degradation Pathways (without toxicological assessment)
The degradation of this compound in the environment can proceed through both abiotic and biotic pathways, leading to the formation of various transformation products and metabolites. Specific experimental data on the degradation of this particular compound is limited; however, predictions can be made based on the degradation of similar compounds, such as biphenyl and other substituted biphenyls.
Abiotic Degradation Products:
Abiotic degradation of this compound can be initiated by photolysis (degradation by light) and hydrolysis (reaction with water). The primary abiotic degradation pathways for similar aromatic compounds often involve oxidation reactions, particularly initiated by hydroxyl radicals (•OH) in the atmosphere and aquatic environments.
For instance, the OH-induced degradation of 4-chloro-2-methylphenoxyacetic acid (MCPA), another substituted aromatic compound, involves •OH addition to the aromatic ring as a key initial step. nih.gov This suggests that a likely abiotic degradation pathway for this compound would involve the hydroxylation of the biphenyl rings. This could lead to the formation of various hydroxylated biphenyl derivatives. The initial products would likely be monohydroxylated isomers, with the position of hydroxylation depending on the electronic properties of the biphenyl system. Further oxidation could lead to the formation of dihydroxylated and other polyhydroxylated biphenyls. Cleavage of the biphenyl rings is also a possibility under strong oxidative conditions, which could eventually lead to the formation of smaller organic acids and ultimately mineralization to CO2.
Biotic Degradation Metabolites:
Microbial degradation is a significant pathway for the breakdown of biphenyl and its derivatives in soil and sediment. Bacteria capable of degrading biphenyls often possess dioxygenase enzymes that catalyze the initial attack on the aromatic rings.
Based on the known microbial degradation pathways of biphenyl, the following metabolic sequence for this compound can be proposed:
Hydroxylation: The initial step is likely the dihydroxylation of one of the biphenyl rings by a dioxygenase enzyme to form a cis-dihydrodiol.
Dehydrogenation: The cis-dihydrodiol is then dehydrogenated to form the corresponding dihydroxy-biphenyl derivative.
Ring Cleavage: The dihydroxylated ring undergoes meta-cleavage by another dioxygenase, breaking the aromatic ring structure.
Further Degradation: The resulting aliphatic acid is further metabolized through pathways such as the Krebs cycle.
The presence of the methyl and ethanol substituents on the biphenyl rings will influence the rate and regioselectivity of the enzymatic attack. The methyl group may slightly hinder degradation, while the ethanol group might be oxidized to an aldehyde and then a carboxylic acid.
A study on the biodegradation of 2,4'-dichlorobiphenyl (B164879) by Pseudomonas isolates showed the formation of phenol (B47542) derivatives, suggesting that cleavage of the biphenyl ether bond and subsequent degradation of the individual aromatic rings can occur. epa.gov While this compound does not have an ether linkage, this highlights the diversity of microbial catabolic pathways for biphenyl compounds.
Table 1: Predicted Degradation Products and Metabolites of this compound
| Degradation Pathway | Predicted Products/Metabolites | Basis for Prediction |
| Abiotic (Photolysis/Oxidation) | Monohydroxylated this compound isomers | Based on degradation of other aromatic compounds like MCPA nih.gov |
| Dihydroxylated this compound isomers | Further oxidation of monohydroxylated products | |
| Ring cleavage products (e.g., smaller organic acids) | Advanced oxidation processes | |
| Biotic (Microbial Degradation) | 2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid | Oxidation of the ethanol group |
| Dihydroxy-2-(4'-methyl-[1,1'-biphenyl]-4-yl)ethanol | Dioxygenase-mediated ring hydroxylation | |
| Ring cleavage products (aliphatic acids) | Meta-cleavage of the dihydroxylated ring |
It is important to note that without specific experimental studies on this compound, this table represents a predictive overview based on established degradation pathways of analogous compounds.
Environmental Partitioning and Distribution Dynamics (Focus on physicochemical processes, not exposure assessment)
The environmental partitioning and distribution of this compound are governed by its physicochemical properties, which determine its tendency to move between different environmental compartments such as air, water, soil, and sediment.
Volatilization from Aqueous Systems and Soil Matrices
Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gaseous phase. The potential for a chemical to volatilize from water is often described by its Henry's Law constant (H). A higher Henry's Law constant indicates a greater tendency to partition into the air from water.
The volatility of a chemical from soil is more complex and depends on factors such as soil moisture content, temperature, and the chemical's adsorption to soil particles. Generally, compounds with low vapor pressure and strong adsorption to soil will have low volatilization rates from soil. nih.gov Given the biphenyl structure, which suggests a low vapor pressure, and the expected adsorption to soil organic matter, the volatilization of this compound from soil is anticipated to be a minor transport pathway.
Adsorption/Desorption to Environmental Matrices (e.g., soil, sediment, organic matter)
Adsorption is the process by which a chemical binds to the surface of solid particles, such as soil or sediment. This process is crucial in determining the mobility and bioavailability of organic compounds in the environment. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of adsorption of organic chemicals to soil and sediment. A high Koc value indicates strong adsorption and low mobility.
Direct experimental data for the Koc of this compound is not available. However, based on its structure, it is expected to be a hydrophobic compound with a significant affinity for organic matter. The biphenyl structure is known to contribute to high hydrophobicity. Studies on the sorption of biphenyl and polychlorinated biphenyls (PCBs) have shown that these compounds adsorb strongly to soil and sediment, with the extent of sorption being highly correlated with the organic carbon content of the matrix. thegoodscentscompany.com
The soil-water partition coefficient (Kd) is another important parameter that describes the ratio of the concentration of a chemical sorbed to soil to its concentration in the soil water at equilibrium. The Kd value is site-specific as it depends on the soil's organic carbon content. For hydrophobic compounds like biphenyls, Kd values generally increase with increasing soil organic matter.
Desorption is the reverse process of adsorption, where a chemical is released from a sorbed state back into the surrounding water. The rate and extent of desorption can influence the long-term persistence and bioavailability of a compound. Studies on biphenyl have shown that with increasing contact time (aging) in soil, the desorption of the compound can become slower and less complete, a phenomenon known as sequestration. thegoodscentscompany.com This suggests that over time, this compound could become more strongly bound to soil and sediment, reducing its mobility and availability for degradation or uptake by organisms.
Table 2: Predicted Physicochemical Properties Relevant to Environmental Partitioning
| Property | Predicted Value/Behavior | Basis for Prediction |
| Henry's Law Constant (H) | Low to moderate | Analogy with similar compounds like 4'-Ethoxy-2'-methyl[1,1'-biphenyl]-4-ol wisc.edu |
| Vapor Pressure | Low | Inferred from the biphenyl structure |
| Soil Adsorption Coefficient (Koc) | High | Based on the hydrophobicity of the biphenyl structure and studies on related compounds thegoodscentscompany.com |
| Mobility in Soil | Low | Due to expected high Koc |
| Desorption from Soil/Sediment | Potentially slow and incomplete with aging | Based on studies of biphenyl thegoodscentscompany.com |
It is critical to emphasize that these are predicted behaviors and properties. Experimental determination of these parameters for this compound is necessary for a more definitive assessment of its environmental partitioning and distribution.
Viii. Structure Property Relationship Studies and Synthetic Modifications of 2 4 Methyl 1,1 Biphenyl 4 Yl Ethanol Derivatives Excluding Biological/clinical Sar
Rational Design and Synthesis of Structural Analogues and Derivatives
The rational design of analogues of 2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanol involves targeted modifications to its three main components: the methyl group and biphenyl (B1667301) core, the ethanol (B145695) side chain, and the potential inclusion of heteroatoms or bridging units. These modifications are typically achieved through established and innovative synthetic methodologies.
Modifications of the Methyl Group and Biphenyl Core Substitution Patterns
The methyl group on the 4'-position can be replaced with other alkyl groups to modulate steric hindrance and solubility. Furthermore, the aromatic rings of the biphenyl core can be functionalized with a variety of electron-donating or electron-withdrawing groups. Common transformations include:
Friedel-Crafts Reactions: Acylation or alkylation of the biphenyl core can introduce ketone or additional alkyl groups. Reactions with acid anhydrides or acid chlorides are common strategies. rsc.org
Halogenation: Introduction of fluorine, chlorine, or bromine atoms can significantly alter electronic properties and provide handles for further cross-coupling reactions. rsc.org For example, the synthesis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a derivative of the related compound flurbiprofen, demonstrates the incorporation of a fluorine atom onto the biphenyl core. mdpi.com
Nitration and Amination: The introduction of nitro groups (NO₂) via nitration, followed by reduction to amino groups (NH₂), provides a route to derivatives with strong electron-withdrawing and electron-donating substituents, respectively. rsc.org These groups can dramatically influence the charge-transfer characteristics of the molecule.
Alterations to the Ethanol Side Chain (e.g., chain length, degree of saturation, alternative functional groups)
The ethanol side chain offers another point for structural modification to fine-tune the molecule's functionality and physical properties.
Chain Length Modification: The synthesis of the corresponding methanol (B129727) analogue, (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol, represents a straightforward shortening of the side chain. chemicalbook.com Conversely, multi-step syntheses could be employed to extend the alkyl chain.
Oxidation/Reduction: The primary alcohol of the ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid, introducing new reactive sites and altering polarity.
Functional Group Interconversion: The hydroxyl group is a versatile functional handle that can be converted into numerous other groups. For example, it can be transformed into an ester or an ether. A notable modification is the conversion to an amide, as demonstrated in the synthesis of a coumarin-flurbiprofen hybrid, where a propanoic acid side chain (an analogue of the ethanol chain) is linked to an amine via an amide bond. mdpi.com This Schotten-Baumann reaction of an acyl chloride with an amine is a robust method for creating such linkages. mdpi.com
Introduction of Heteroatoms or Additional Bridging Groups within the Biphenyl System
Incorporating heteroatoms (e.g., nitrogen, oxygen, sulfur) or bridging groups into the biphenyl system can lead to dramatic changes in molecular geometry, conjugation, and electronic properties, opening avenues for applications like organic light-emitting diodes (OLEDs). rsc.org
Heterocyclic Analogues: A powerful strategy involves replacing one or more of the phenyl rings with heterocyclic systems. A prominent example is the synthesis of α-(N-biphenyl)-substituted 2,2′-bipyridines. mdpi.comnih.govsemanticscholar.org In these "push-pull" fluorophores, the biphenyl unit acts as an electron-donating group connected to the electron-accepting bipyridine core, leading to interesting photophysical properties. mdpi.comsemanticscholar.org The synthesis can be achieved through a combination of reactions, including ipso-nucleophilic aromatic substitution and Suzuki cross-coupling. mdpi.comnih.gov
Bridged Systems and Macrocycles: Introducing bridging groups can enforce or restrict the conformation of the biphenyl unit. For instance, arylene-ethynylene macrocycles containing biphenyl units have been synthesized. acs.orgacs.org These structures, which can be prepared via stepwise oligomerization–cyclization, often exhibit large Stokes shifts in their fluorescence spectra due to their non-planar ground state geometries. acs.orgacs.org Other examples include creating biphenyl oxazole (B20620) derivatives through Suzuki coupling. rsc.org
Investigating Structure-Property Correlations for Non-Biological Applications
By synthesizing a library of derivatives, researchers can systematically investigate how structural changes correlate with key optical and electronic properties, paving the way for their use in advanced materials.
Optical Properties: Fluorescence Quantum Yields, Absorption Maxima, Emission Spectra, and Photostability
The optical properties of biphenyl derivatives are highly sensitive to their substitution pattern. For non-biological applications like fluorescent probes or OLEDs, key parameters include absorption and emission wavelengths, fluorescence quantum yield (Φ_F), and Stokes shift (the difference between the absorption and emission maxima).
Studies on α-biphenylamino-2,2′-bipyridines show that extending the π-conjugation by introducing the biphenyl group results in a redshift of the emission maxima compared to unsubstituted analogues. semanticscholar.org The substitution on the biphenyl ring itself further tunes these properties. For example, introducing electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) character of the molecule, affecting its fluorescence. These compounds can exhibit intense blue-to-green fluorescence with quantum yields reaching up to 49.1% in solution. semanticscholar.org The properties are also often sensitive to the solvent environment (fluorosolvatochromism), with more polar solvents causing shifts in the emission spectra. semanticscholar.org
Table 1: Photophysical Properties of Selected α-(N-Biphenyl)-Substituted 2,2′-Bipyridine Derivatives in THF. mdpi.comsemanticscholar.org
| Derivative (Substituent on Biphenyl) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F, %) |
| 4'-H (unsubstituted) | 339 | 443 | 7451 | 35.4 |
| 4'-F | 340 | 446 | 7416 | 49.1 |
| 4'-Cl | 341 | 448 | 7335 | 40.7 |
| 4'-Br | 342 | 449 | 7254 | 33.6 |
| 4'-CH₃ | 342 | 453 | 7464 | 42.1 |
| 4'-OCH₃ | 344 | 464 | 7870 | 23.3 |
Data synthesized from studies on related biphenyl-bipyridine systems to illustrate structure-property principles.
Electronic Properties: HOMO-LUMO Energy Gaps, Redox Potentials, and Charge Transfer Characteristics
The electronic properties of a molecule are governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions, chemical reactivity, and stability. nih.govschrodinger.com A smaller gap generally corresponds to easier electronic excitation and higher reactivity. nih.gov
Systematic modification of the molecular structure allows for precise control over the HOMO-LUMO gap. For example, in a series of platinum(II) biphenyl 2,2′-bipyridine complexes, the HOMO-LUMO energy gap can be effectively tuned by placing electron-donating or electron-withdrawing groups on the bipyridine ligand. rsc.org Computational studies, such as those using Density Functional Theory (DFT), show a linear correlation between the calculated HOMO and LUMO energies and the Hammett constants (σp) of the substituents. rsc.org This predictability is invaluable for designing materials with specific electronic characteristics.
Redox potentials, which measure the ease with which a molecule can be oxidized or reduced, are also directly related to the HOMO and LUMO energy levels, respectively. Accurate oxidation potentials for various benzene (B151609) and biphenyl derivatives have been determined, showing a clear correlation with the nature of the substituents. nih.govacs.orgacs.org For example, adding electron-donating groups generally lowers the oxidation potential, making the molecule easier to oxidize.
Table 2: Electronic Properties of Selected Substituted Biphenyl Derivatives.
| Compound/Derivative Class | Substituent Effect | HOMO-LUMO Gap (E_gap) | Oxidation Potential (E_ox vs SCE) | Key Findings |
| Substituted Biphenyls | Alkyl groups (e.g., -CH₃) | Decreases | ~1.91 V (for 4,4'-dimethylbiphenyl) | Alkyl groups are electron-donating, raising HOMO energy and lowering E_ox. nih.govacs.org |
| Substituted Biphenyls | Methoxy groups (e.g., -OCH₃) | Decreases | ~1.46 V (for 4-methoxybiphenyl) | Strong electron-donating groups significantly lower the oxidation potential. acs.org |
| Pt(II) Biphenyl Bipyridines | Electron-withdrawing groups on bipyridine (e.g., -CO₂Et) | Increases | N/A | Stabilizes (lowers) the LUMO energy, widening the gap. rsc.org |
| Pt(II) Biphenyl Bipyridines | Electron-donating groups on bipyridine (e.g., -NMe₂) | Decreases | N/A | Destabilizes (raises) the HOMO energy, narrowing the gap. rsc.org |
Data compiled and synthesized from studies on various biphenyl systems to illustrate electronic structure-property relationships.
Thermal Stability and Phase Transition Behavior (e.g., Glass Transition Temperature, Melting Point)
The thermal properties of materials derived from this compound are critical for their application in fields like electronics and materials science. The biphenyl core imparts significant rigidity to the molecular structure, which generally leads to higher melting points (Tm) and glass transition temperatures (Tg) compared to their single-ring aromatic counterparts. The thermal stability is largely dictated by the efficiency of crystal packing and the strength of intermolecular forces, such as van der Waals forces and potential hydrogen bonding from the ethanol moiety.
While specific thermal data for this compound is not extensively documented in publicly available literature, analysis of closely related structures provides valuable insights. For instance, the related compound (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol has a reported melting point of 119 °C. This is higher than that of Biphenyl-4-methanol (96-100 °C), suggesting that the addition of the methyl group on the second phenyl ring enhances crystal packing and raises the melting point. The thermal dehydration of similar structures, such as 2-(4-aminophenyl)ethanol, has been studied at temperatures between 200–260°C, indicating the temperature range at which decomposition and elimination reactions may occur.
In polymeric systems derived from biphenyl-containing monomers, the glass transition temperature is a key parameter. While literature values for specific polymers of this compound are scarce, general trends show that polymers with rigid backbones, like those incorporating biphenyl units, exhibit high Tg values. The presence of solvents or plasticizers can significantly lower the Tg, a phenomenon critical to processing and application.
Table 1: Thermal Properties of Related Biphenyl Compounds This table is interactive. Click on the headers to sort.
| Compound Name | CAS Number | Molecular Formula | Property | Value |
|---|---|---|---|---|
| (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol | 79757-92-9 | C14H14O | Melting Point | 119 °C |
| Biphenyl-4-methanol | 3597-91-9 | C13H12O | Melting Point | 96-100 °C |
| 2-(4-Methylphenyl)ethanol | 699-02-5 | C9H12O | Boiling Point | 244-245 °C |
| Ethanone, 1-[1,1'-biphenyl]-4-yl- | 92-91-1 | C14H12O | Melting Point | 121-124 °C |
Catalytic Activity and Selectivity of Derived Ligands or Support Materials
The rigid and well-defined structure of the biphenyl moiety makes it an excellent scaffold for the design of chiral ligands and catalysts for asymmetric synthesis. By modifying the this compound backbone, researchers can synthesize a variety of ligands, such as phosphines or diols, which can be coordinated with transition metals like palladium, rhodium, or ruthenium.
These derived catalysts have shown high efficiency and enantioselectivity in a range of reactions. For example, axially chiral biphenyl-2,2'-diol ligands have been successfully employed in the asymmetric addition of diethylzinc (B1219324) to aldehydes. Furthermore, phosphoramidite (B1245037) ligands derived from biphenyl scaffolds are effective in palladium-catalyzed asymmetric cycloadditions. The substituents on the biphenyl rings play a crucial role in tuning the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity.
Derivatives can also serve as support materials for catalysts. The properties of the support can significantly alter the performance of the active catalytic species. For instance, in ethanol steam reforming, doping a platinum catalyst on a zirconia support with alkali metals can promote the desired decarboxylation pathway over the decarbonylation route, thus increasing hydrogen selectivity. Similarly, in the conversion of furfuryl alcohol, the selectivity towards desired pentanediols can be tuned by changing the reaction temperature and the catalyst support, with Pt on a MgAl₂O₄ spinel showing high selectivity. Catalysts derived from or supported on materials related to this compound could offer unique selectivity in reactions such as the conversion of ethanol to valuable chemicals like para-xylene.
Table 2: Applications of Biphenyl-Derived Catalysts This table is interactive. Click on the headers to sort.
| Catalyst/Ligand Type | Metal | Reaction Type | Key Finding |
|---|---|---|---|
| Axially Chiral [1,1'-biphenyl]-2,2'-diol Ligands | Zinc | Asymmetric addition to aldehydes | High efficiency and enantioselectivity achieved. |
| Chiral Phosphoramidite Ligands | Palladium | Asymmetric cycloadditions | Effective in producing chiral products. |
| Ruthenium Complex | Ruthenium | Alcohol coupling | High turnover numbers for coupling of 1,4-benzenedimethanol (B118111) with ethanol. |
Self-Assembly Characteristics, Aggregation Behavior, and Resulting Material Morphology
The planar and aromatic nature of the biphenyl unit in this compound derivatives is a strong driver for self-assembly through π–π stacking interactions. This, combined with other intermolecular forces like hydrogen bonding (from the ethanol group or other functional moieties) and van der Waals forces, can lead to the spontaneous formation of highly ordered supramolecular structures.
Research on related biphenyl compounds has demonstrated the formation of diverse and complex morphologies. For example, l-phenylalanine (B559525) derivatives containing a biphenyl central core have been shown to self-assemble into superhelical nanofibers. In this system, the rotary packing of the biphenyl units allows for π–π stacking, which, in concert with hydrogen bonding between the amino acid moieties, stabilizes the helical structure. The resulting morphology can even be reversibly switched between nanofibers and nanospheres through a redox reaction.
In other systems, aggregation-induced emission (AIE) has been observed, where biphenyl-containing molecules that are non-emissive in solution become highly fluorescent upon aggregation in the solid state. The self-assembly of 4,4'-bis(1,2,2-triphenylvinyl)biphenyl, for instance, results in the formation of crystalline microfibers that exhibit 100% fluorescence efficiency. The final morphology of these self-assembled materials, which can range from hollow tubes and nanorods to hierarchical structures, can be controlled by tuning solvent parameters, highlighting the critical role of the environment in directing aggregation behavior.
Computational Approaches to Predictive Structure-Property Relationships and Material Design
For studying the behavior of these molecules in condensed phases, computational methods can predict intermolecular interaction energies, which are fundamental to understanding thermal properties and self-assembly. The Quantum Theory of Atoms in Molecules (QTAIM) can be used to quantify the strength of specific non-covalent interactions, such as hydrogen bonds and C-H···π interactions, that stabilize molecular dimers and larger aggregates. Furthermore, methods for calculating lattice energies can predict the stability of different crystal polymorphs, which is crucial as different crystal structures can have vastly different physical properties. These predictive capabilities allow for the in-silico screening of potential new materials, saving significant time and resources compared to purely experimental approaches.
Table 3: Predicted Properties of a Related Biphenyl Compound This table is interactive. Click on the headers to sort.
| Compound | Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|---|
| 2-[1,1'-biphenyl]-4-yl-1-ethanol | [M+H]⁺ | 199.11174 | 143.1 |
| 2-[1,1'-biphenyl]-4-yl-1-ethanol | [M+Na]⁺ | 221.09368 | 150.3 |
| 2-[1,1'-biphenyl]-4-yl-1-ethanol | [M-H]⁻ | 197.09718 | 148.5 |
Development of Robust Structure-Property Models for New Material and Functional Chemical Design
Building upon computational predictions, the development of robust Quantitative Structure-Property Relationship (QSPR) models is a key goal for the rational design of new materials based on the this compound scaffold. QSPR models are mathematical equations that correlate the structural or physicochemical features of a molecule (descriptors) with a specific experimental property.
The process of developing a QSPR model involves several steps:
Data Collection: A dataset of compounds with known experimental values for the property of interest (e.g., melting point, catalytic activity) is compiled.
Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can range from simple counts of atoms and bonds to complex quantum chemical parameters.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to select the most relevant descriptors and build a mathematical model that best predicts the property.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted to the training data.
Once a reliable QSPR model is established, it can be used to predict the properties of novel, yet-to-be-synthesized derivatives of this compound. This allows for a targeted approach to chemical synthesis, where efforts are focused on candidates that are computationally predicted to have the desired characteristics for a specific application, be it as a thermally stable polymer, a highly selective catalyst, or a self-assembling nanomaterial.
Ix. Future Research Directions and Emerging Paradigms for 2 4 Methyl 1,1 Biphenyl 4 Yl Ethanol Research
Integration with Artificial Intelligence and Machine Learning for Accelerated Synthetic Design and Property Prediction
Future research will likely focus on developing bespoke AI models to:
Optimize Synthetic Pathways: AI tools can perform complex retrosynthetic analysis, suggesting novel and more efficient ways to construct the 2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanol molecule. pharmafeatures.com This could involve identifying alternative starting materials or more effective catalysts.
Predict Physicochemical Properties: By training ML models on the structural features of biphenyl (B1667301) derivatives, researchers can predict properties such as solubility, stability, and electronic characteristics for this compound and its analogues. This predictive capability accelerates the discovery of molecules with desired functionalities. researchgate.net
Facilitate High-Throughput Screening: AI can be integrated with automated synthesis platforms to rapidly create and test a library of related compounds, significantly speeding up the discovery of new materials with enhanced properties.
Table 1: Potential AI and Machine Learning Applications in this compound Research
| Application Area | AI/ML Tool | Potential Impact |
| Synthetic Route Optimization | Retrosynthesis Algorithms (e.g., based on deep neural networks) | Discovery of novel, more efficient, and sustainable synthetic pathways. pharmafeatures.com |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) Models | Rapid estimation of physical, chemical, and electronic properties, guiding experimental efforts. |
| Reaction Condition Optimization | Bayesian Optimization, Reinforcement Learning | Identification of optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and minimize byproducts. youtube.com |
| New Analogue Discovery | Generative Models (e.g., GANs, VAEs) | Design of new biphenyl-ethanol derivatives with tailored functionalities for specific applications. |
Exploration of Novel Catalytic Transformations and C-H Functionalization for Biphenyl-Ethanol Systems
The development of novel catalytic methods is a cornerstone of modern organic synthesis. For biphenyl systems, including this compound, future research will concentrate on more efficient and selective bond-forming reactions.
A key area of interest is C-H functionalization . This strategy aims to directly convert carbon-hydrogen bonds into new chemical bonds, offering a more atom-economical and streamlined approach to modifying the biphenyl core. nih.govrsc.orgresearchgate.net Research in this area could lead to:
Late-Stage Diversification: The ability to selectively functionalize the C-H bonds of the this compound backbone would allow for the rapid generation of a diverse range of analogues from a common intermediate.
Greener Synthesis: C-H activation can reduce the number of synthetic steps and the reliance on pre-functionalized starting materials, aligning with the principles of green chemistry. rsc.org
Furthermore, the exploration of new catalytic systems, potentially involving earth-abundant metals or novel ligand designs, will be crucial. dtu.dkacs.org This could lead to transformations that are currently challenging, such as the asymmetric synthesis of chiral biphenyl-ethanol derivatives or the introduction of new functional groups with high precision.
Advanced In Situ and Operando Characterization Techniques for Mechanistic Elucidation in Real-Time
A deeper understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new ones. The use of in situ and operando spectroscopic techniques allows researchers to observe chemical transformations as they happen, providing a real-time window into the catalytic cycle. acs.orgchemcatbio.orgacs.org
For the synthesis of this compound, which often relies on palladium-catalyzed cross-coupling reactions, these advanced techniques can:
Identify Reactive Intermediates: Techniques like in situ NMR and IR spectroscopy can help identify transient species in the reaction mixture, confirming or refuting proposed mechanistic pathways. uni-bonn.de
Elucidate Catalyst Behavior: Operando X-ray absorption spectroscopy can provide information about the oxidation state and coordination environment of the catalyst under actual reaction conditions. chemcatbio.org
Optimize Reaction Conditions: By directly observing the effect of changing parameters like temperature or reactant concentration, these techniques can guide the optimization of reaction conditions for improved efficiency and selectivity.
Table 2: Advanced Characterization Techniques for Mechanistic Studies
| Technique | Information Gained | Relevance to this compound Synthesis |
| In Situ Nuclear Magnetic Resonance (NMR) | Identification of intermediates, reaction kinetics. | Elucidating the mechanism of coupling reactions. ornl.gov |
| In Situ Infrared (IR) Spectroscopy | Monitoring functional group transformations. uni-bonn.de | Tracking the formation of the biphenyl-ethanol structure. |
| Operando X-ray Absorption Spectroscopy (XAS) | Catalyst oxidation state, coordination environment. chemcatbio.org | Understanding the behavior of the palladium catalyst during C-C bond formation. |
| Mass Spectrometry | Detection of reaction products and byproducts in real-time. | Optimizing reaction selectivity and yield. uni-bonn.de |
Development of Sustainable and Circular Economy Approaches for the Compound's Production, Application, and End-of-Life Management
The principles of green chemistry and the circular economy are increasingly influencing the chemical industry. wilcoprime.comdkshdiscover.com Future research on this compound will need to incorporate these principles throughout its lifecycle.
Key research directions include:
Renewable Feedstocks: Investigating the synthesis of the biphenyl core from bio-based starting materials rather than petroleum-derived sources. gspchem.com
Greener Solvents and Catalysts: Developing synthetic routes that utilize environmentally benign solvents and recyclable catalysts to minimize waste. theenvironmentalblog.org
Circular Economy Models: Designing applications and end-of-life scenarios where the compound or its constituent parts can be recovered and reused, moving away from a linear "take-make-dispose" model. dkshdiscover.comtheenvironmentalblog.org This could involve designing polymers incorporating the biphenyl-ethanol moiety that are chemically recyclable.
This holistic approach to the compound's lifecycle will be essential for ensuring its long-term viability and minimizing its environmental impact. nih.gov
Interdisciplinary Research Foci at the Interface of Organic Chemistry, Materials Science, Analytical Chemistry, and Environmental Engineering
The full potential of this compound will be realized through collaborative, interdisciplinary research. niist.res.in Its unique structure suggests a range of possibilities that can only be explored by combining expertise from various fields.
Materials Science: The rigid biphenyl unit combined with the flexible ethanol (B145695) side chain makes this compound an interesting building block for advanced materials such as liquid crystals, organic light-emitting diodes (OLEDs), or specialized polymers. Collaboration with materials scientists will be key to designing and fabricating these materials.
Analytical Chemistry: The development of sensitive and selective analytical methods will be crucial for detecting and quantifying this compound in complex matrices, which is essential for both quality control in its production and for environmental monitoring. illinois.edu
Environmental Engineering: Understanding the environmental fate and transport of this compound is critical. ucl.ac.uk Environmental engineers can develop models to predict its behavior in ecosystems and design strategies for its remediation if necessary, ensuring its use is environmentally responsible. rsc.org
By fostering these interdisciplinary collaborations, the scientific community can accelerate the transition of this compound from a laboratory chemical to a valuable component in advanced technologies and sustainable applications.
Q & A
Q. What are the established synthetic routes for 2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanol, and what are their key reaction conditions?
The compound can be synthesized via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) with biphenyl derivatives as starting materials. Alternatively, Suzuki-Miyaura cross-coupling may be employed to construct the biphenyl core. Key conditions include anhydrous environments, controlled temperatures (e.g., 0–25°C for acylation), and inert atmospheres to prevent side reactions. Post-synthetic reduction of ketone intermediates (e.g., using NaBH₄ or LiAlH₄) yields the ethanol derivative .
Q. How is the structural integrity of this compound validated experimentally?
Nuclear Magnetic Resonance (NMR) is critical for confirming the biphenyl core and substituent positions:
- ¹H NMR : Peaks at δ 7.2–7.6 ppm (aromatic protons) and δ 3.6–4.0 ppm (hydroxyl-bearing CH₂).
- ¹³C NMR : Signals for quaternary carbons in the biphenyl system (~140 ppm) and the ethanol moiety (~60–70 ppm). Mass Spectrometry (MS) confirms molecular weight (expected m/z ~228 for C₁₅H₁₆O) and fragmentation patterns. Infrared (IR) Spectroscopy verifies the hydroxyl group (broad peak ~3200–3600 cm⁻¹) .
Q. What safety precautions are recommended for handling this compound?
While specific toxicity data is limited, biphenyl derivatives often require:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation.
- Waste Disposal : Segregate organic waste and consult institutional guidelines for halogenated byproducts (if applicable). Preliminary toxicity assessments (e.g., Ames test) are advised for biological studies .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Catalyst Optimization : Replace AlCl₃ with recyclable alternatives (e.g., FeCl₃ or ionic liquids) to reduce waste. Solvent Selection : Use polar aprotic solvents (e.g., DMF) for improved solubility. Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing reaction times and improving reproducibility .
Q. What computational methods are suitable for predicting the biological activity of this compound?
- Molecular Docking : Screen against target proteins (e.g., enzymes or receptors) using software like AutoDock Vina to estimate binding affinities.
- Quantitative Structure-Activity Relationship (QSAR) : Corrogate substituent effects (e.g., methyl and hydroxyl groups) with bioactivity data from analogs.
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in biological systems .
Q. How should researchers address contradictions in reported biological activity data for biphenyl derivatives?
- Meta-Analysis : Compare studies for consistency in assay conditions (e.g., cell lines, concentrations).
- Structural Re-evaluation : Confirm compound purity (HPLC ≥95%) and stereochemistry (via chiral chromatography if applicable).
- Mechanistic Studies : Use knockdown models (e.g., siRNA) to validate target engagement .
Q. What strategies mitigate environmental risks during synthesis and disposal?
- Green Chemistry : Replace toxic solvents (e.g., nitrobenzene) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Biodegradation Studies : Assess microbial breakdown pathways using OECD 301 guidelines.
- Waste Valorization : Convert byproducts into value-added materials (e.g., catalysts) .
Methodological Tables
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Reaction Time (h) | Key Reagents/Catalysts |
|---|---|---|---|
| Friedel-Crafts | 65–75 | 6–8 | AlCl₃, Acetyl Chloride |
| Suzuki Coupling | 70–85 | 12–24 | Pd(PPh₃)₄, K₂CO₃ |
| Catalytic Reduction | 80–90 | 2–4 | NaBH₄, MeOH/THF |
Q. Table 2: Key Spectral Signatures
| Technique | Diagnostic Peaks |
|---|---|
| ¹H NMR | δ 2.4 ppm (CH₃), δ 4.1 ppm (CH₂OH) |
| IR | 3200–3600 cm⁻¹ (OH stretch) |
| MS (ESI+) | m/z 229.2 [M+H]⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
